molecular formula C14H16ClN3O3S B2400891 3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide CAS No. 1170364-40-5

3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide

Cat. No.: B2400891
CAS No.: 1170364-40-5
M. Wt: 341.81
InChI Key: CDNJCHZOFYLDTM-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonyl group attached to a chlorophenyl ring and a pyrazole moiety, making it an interesting subject for research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the sulfonylation of 4-chlorophenyl with a suitable sulfonyl chloride, followed by the coupling of the resulting intermediate with 1,3-dimethyl-1H-pyrazole-5-amine under appropriate conditions. The final step involves the formation of the propanamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to obtain the desired product on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving sulfonyl and pyrazole groups.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrazole moiety can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenylsulfonyl derivatives: Compounds with similar sulfonyl and chlorophenyl groups.

    Pyrazole derivatives: Compounds containing the pyrazole moiety.

Uniqueness

3-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is unique due to the combination of its sulfonyl, chlorophenyl, and pyrazole groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2,5-dimethylpyrazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S/c1-10-9-13(18(2)17-10)16-14(19)7-8-22(20,21)12-5-3-11(15)4-6-12/h3-6,9H,7-8H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNJCHZOFYLDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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